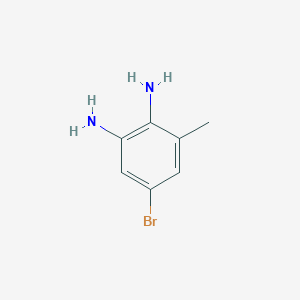
5-Bromo-3-methylbenzene-1,2-diamine
Vue d'ensemble
Description
5-Bromo-3-methylbenzene-1,2-diamine is an organic compound with the molecular formula C7H9BrN2. It is a derivative of benzene, featuring bromine and methyl substituents along with two amine groups. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .
Applications De Recherche Scientifique
5-Bromo-3-methylbenzene-1,2-diamine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: This compound can be used in the development of pharmaceutical agents due to its ability to form various bioactive compounds.
Material Science: It is utilized in the production of organic light-emitting diodes (OLEDs) and other advanced materials.
Biological Research: The compound is used in studies involving enzyme inhibition and other biochemical processes.
Mécanisme D'action
Target of Action
It’s known that benzene derivatives can interact with various biological targets, depending on their specific functional groups .
Mode of Action
The mode of action of 5-Bromo-3-methylbenzene-1,2-diamine involves electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that benzene derivatives can influence various biochemical pathways, depending on their specific functional groups .
Pharmacokinetics
It’s known that the compound has high gi absorption and is a cyp1a2 and cyp3a4 inhibitor . Its lipophilicity (Log Po/w) is 1.73, suggesting it may have good membrane permeability . The compound is soluble, with a solubility of 0.24 mg/ml .
Result of Action
It’s known that benzene derivatives can have various effects at the molecular and cellular level, depending on their specific functional groups .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2–8 °C . It’s also important to avoid dust formation and ensure adequate ventilation when handling the compound .
Safety and Hazards
The compound is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . The safety information includes precautionary statements such as avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 5-Bromo-3-methylbenzene-1,2-diamine typically involves a two-step process:
Bromination of 3-methyl aniline: 3-Methyl aniline reacts with bromine to form 5-bromo-3-methyl aniline.
Amination: 5-Bromo-3-methyl aniline is then reacted with ammonia or other amines to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up. The reactions are carried out in large reactors with controlled temperatures and pressures to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3-methylbenzene-1,2-diamine undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the bromine and methyl groups on the benzene ring.
Oxidation and Reduction: The amine groups can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitrating agents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution Reactions: Products include various substituted benzene derivatives depending on the electrophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the amine groups, such as nitroso or hydroxylamine derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-5-methylbenzene-1,2-diamine: Similar structure but with different positioning of the bromine and methyl groups.
5-Bromo-N1-methylbenzene-1,2-diamine: Another derivative with a methyl group on the nitrogen atom.
Uniqueness
5-Bromo-3-methylbenzene-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective .
Propriétés
IUPAC Name |
5-bromo-3-methylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFSLKHZOPVGHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363960 | |
| Record name | 5-bromo-3-methylbenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76153-06-5 | |
| Record name | 5-bromo-3-methylbenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-bromo-3-methylbenzene-1,2-diamine in the synthesis of the dioxomolybdenum(VI) complexes, and how does this relate to their antibacterial activity?
A1: this compound acts as a building block in the formation of a Schiff base ligand. [] The researchers reacted it with di-2-furanylethanedione to create a macrocyclic Schiff base ligand. This ligand then coordinates with a dioxomolybdenum(VI) ion to form the final complex. [] The paper highlights that the presence of the Schiff base ligand, derived from this compound, contributes to the antibacterial activity of the resulting dioxomolybdenum(VI) complexes. While the exact mechanism of action isn't fully elucidated in the paper, the authors propose that the antibacterial activity is based on the chelation hypothesis. [] This suggests that the complex interacts with bacterial cells, potentially by binding to metal-dependent enzymes or disrupting cellular processes, ultimately inhibiting bacterial growth.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
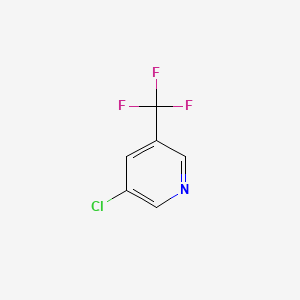
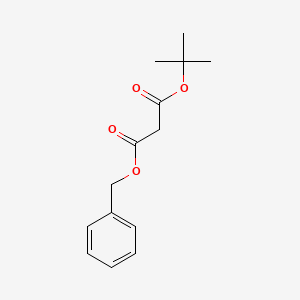
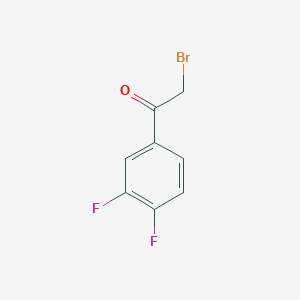
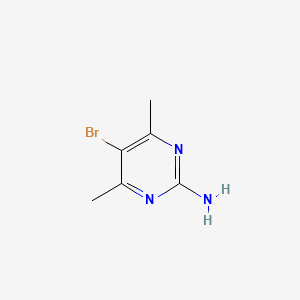
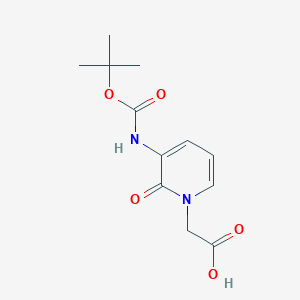
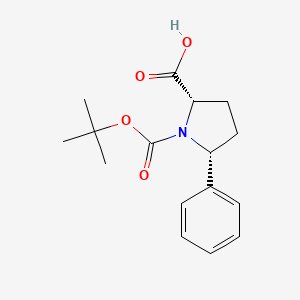
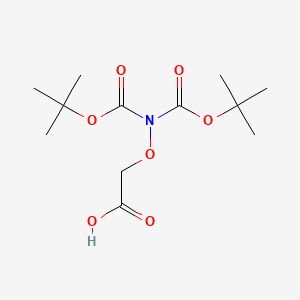


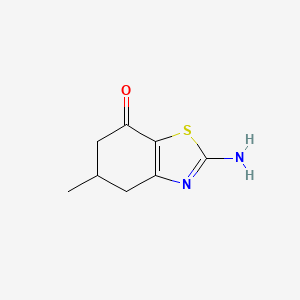
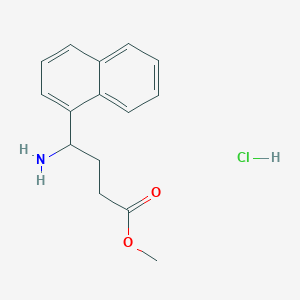
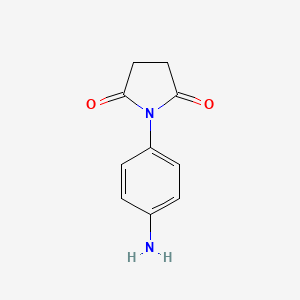
![4-amino-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B1270847.png)
![tert-Butyl 5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B1270849.png)
